molecular formula C12H19N3O2 B7516715 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one

6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one

Cat. No. B7516715
M. Wt: 237.30 g/mol
InChI Key: UUIVYXZTPMVMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazine ring and an azepane ring. This compound has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one have been extensively studied. This compound has been shown to possess significant anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to possess significant anti-cancer properties, which make it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields of science. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions that can be explored in the study of 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one. These include further studies on its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. Additionally, further studies can be conducted to determine its safety and efficacy in animal and human trials. Finally, further research can be conducted to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydro-3H-pyridazin-3-one with azepan-1-amine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product.

Scientific Research Applications

The 6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one compound has been extensively studied for its potential applications in various fields of science. It has been shown to possess significant anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as an anti-tuberculosis agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

6-(azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-11(16)7-6-10(13-14)12(17)15-8-4-2-3-5-9-15/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIVYXZTPMVMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azepane-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one

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